Receptor Subtype Selectivity Profile: Functional Affinity Across α1-Adrenoceptors
Dapiprazole exhibits differential functional affinity across the α1-adrenoceptor subtypes, with approximately 10-fold selectivity for the α1A and α1D subtypes over the α1B subtype. This subtype selectivity is a distinguishing feature when compared to non-selective α1-blockers. Reference antagonists 5-methylurapidil and B8805-033 were 40- and 1500-fold selective for the A subtype, respectively, highlighting dapiprazole's moderate selectivity [1].
| Evidence Dimension | α1-Adrenoceptor Subtype Affinity (pA2) |
|---|---|
| Target Compound Data | α1A: 7.93; α1D: 8.26; α1B: 7.13 |
| Comparator Or Baseline | Reference antagonists: 5-methylurapidil (40-fold A-selective), B8805-033 (1500-fold A-selective) |
| Quantified Difference | ~10-fold selectivity for A/D over B |
| Conditions | Functional affinity assay in rat vas deferens (α1A), rat aorta (α1D), guinea-pig spleen (α1B) |
Why This Matters
Subtype selectivity influences tissue-specific pharmacological effects and side-effect profiles, making dapiprazole a more targeted tool for ocular applications compared to non-selective α-blockers.
- [1] Eltze, M. (1997). Affinity of the miotic drug, dapiprazole, at α1-adrenoceptor subtypes A, B and D. Journal of Pharmacy and Pharmacology, 49(11), 1091-1095. View Source
